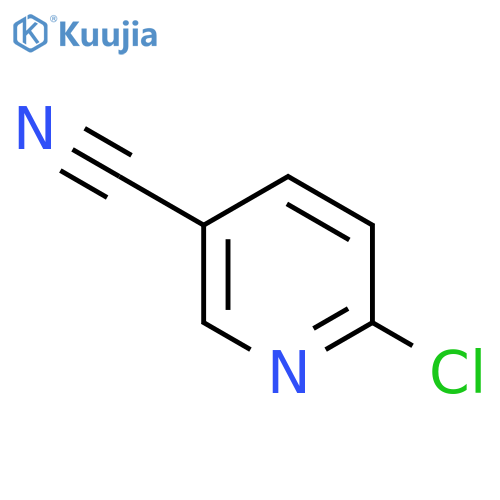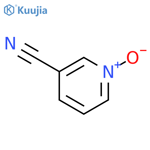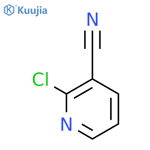- Site selectivity in the reaction of 3-substituted pyridine 1-oxides with phosphoryl chloride, Chemical & Pharmaceutical Bulletin, 1988, 36(6), 2244-7
Cas no 33252-28-7 (6-chloropyridine-3-carbonitrile)

33252-28-7 structure
商品名:6-chloropyridine-3-carbonitrile
6-chloropyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5-cyanopyridine
- 6-chloropyridine-3-carbonitrile
- 6-Chloro-3-pyridinecarbonitrile
- 6-Chloro nicotinonitrile
- 6-Chloro-nicotinonitrile
- 2-chloro-5-cyano-pyridine
- 2-chloropyridine-5-carbonitrile
- 5-chloropyridine-2-carbonitrile
- 5-cyano-2-chloropyridine
- 6-chloro-3-cyanopyridine
- 6-Chloronicotinitrile
- 6-Chloronicotionitrile
- 6-chloro-pyridin-3-
- 6-chloro-pyridin-3-yl cyanide
- 6-Chloronicotinonitrile
- BUTTPARK 37\12-46
- 3-PYRIDINECARBONITRILE, 6-CHLORO-
- 6-CHLORO-3-CYANO PYRIDINE
- 2-Chloro-5-pyridine carbonitrile (6-Chloro nicotinonitrile)
- 2-Chloro pyridine-5-carbonitrile
- F0001-0983
- EN300-25566
- A18645
- ORIQLMBUPMABDV-UHFFFAOYSA-N
- AKOS000121128
- 2-Chloro,5-cyanopyridine
- 6-chloro-3-pyridine carbonitrile
- SY001536
- SB11104
- CL0236
- C2056
- BP-21215
- 6-chloro-nicotino-nitrile
- 2-CHLORO-5-PYRIDINECARBONITRILE
- CS-W020115
- AC-2475
- 6-Chloro-3-pyridinecarbonitrile, 97%
- HY-59197
- J-400295
- 2-chloro -5-(cyano)pyridine
- DTXSID80408888
- A15490
- 11X-0845
- 2-chloro- 5-cyanopyridine
- 6-chloro-3-pyridine-carbonitrile
- AB03166
- 2-chloro -5-cyanopyridine
- 2-chloro-5-(cyano)pyridine
- FT-0621083
- 6-chloronicotino-nitrile
- BCP11416
- 33252-28-7
- MFCD00084941
- 2-chloro-5-cyano pyridine
- SCHEMBL75830
- NS00124151
- Q-101239
- 2-chloro-pyridine-5-carbonitrile
- AM20051078
- 6-Chloro-3-cyanopyridine6-Chloronicotinonitrile
- BBL100899
- STL554693
- DB-010164
-
- MDL: MFCD00084941
- インチ: 1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H
- InChIKey: ORIQLMBUPMABDV-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=NC(=C1)Cl)C#N
- BRN: 113867
計算された属性
- せいみつぶんしりょう: 137.99800
- どういたいしつりょう: 137.998476
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.33
- ゆうかいてん: 115.0 to 119.0 deg-C
- ふってん: 107°C/1mmHg(lit.)
- フラッシュポイント: 105-107℃/1mm
- 屈折率: 1.565
- PSA: 36.68000
- LogP: 1.60668
- ようかいせい: 水に溶けず、四塩化炭素、トルエンなどの溶媒に溶ける。
6-chloropyridine-3-carbonitrile セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H302,H312,H315,H319,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:3276
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36-S36/37/39
-
危険物標識:

- 危険レベル:6.1
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- セキュリティ用語:6.1
- 包装グループ:III
- リスク用語:R20/21/22; R36/37/38
- 包装等級:III
- 包装カテゴリ:III
- 危険レベル:6.1
6-chloropyridine-3-carbonitrile 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-chloropyridine-3-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005885-25g |
6-chloropyridine-3-carbonitrile |
33252-28-7 | 98% | 25g |
¥300 | 2024-05-24 | |
| Chemenu | CM107791-50g |
6-chloropyridine-3-carbonitrile |
33252-28-7 | 97% | 50g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | K10220-10g |
2-Chloro-5-cyanopyridine |
33252-28-7 | 97% | 10g |
$305 | 2024-05-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1029869-5g |
2-Chloro-5-cyanopyridine |
33252-28-7 | 98% | 5g |
¥47.00 | 2024-05-18 | |
| Apollo Scientific | OR29741-5g |
6-Chloronicotinonitrile |
33252-28-7 | 5g |
£15.00 | 2025-02-19 | ||
| TRC | C365105-10g |
2-Chloro-5-cyanopyridine |
33252-28-7 | 10g |
$ 328.00 | 2023-04-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 510734-25G |
6-chloropyridine-3-carbonitrile |
33252-28-7 | 25g |
¥1303.94 | 2023-12-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C123447-1g |
6-chloropyridine-3-carbonitrile |
33252-28-7 | 98% | 1g |
¥29.90 | 2023-09-03 | |
| Life Chemicals | F0001-0983-0.5g |
6-chloropyridine-3-carbonitrile |
33252-28-7 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
| Life Chemicals | F0001-0983-5g |
6-chloropyridine-3-carbonitrile |
33252-28-7 | 95%+ | 5g |
$60.0 | 2023-09-07 |
6-chloropyridine-3-carbonitrile 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
6-chloropyridine-3-carbonitrile Raw materials
6-chloropyridine-3-carbonitrile Preparation Products
6-chloropyridine-3-carbonitrile サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:33252-28-7)6-chloropyridine-3-carbonitrile
注文番号:A18645
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:06
価格 ($):374.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:33252-28-7)6-氯烟腈
注文番号:LE26807559
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:58
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:33252-28-7)6-Chloronicotinonitrile
注文番号:LE1285
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:40
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:33252-28-7)2-Chloro-5-cyanopyridine
注文番号:LE17772
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:16
価格 ($):discuss personally
6-chloropyridine-3-carbonitrile 関連文献
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
33252-28-7 (6-chloropyridine-3-carbonitrile) 関連製品
- 503537-97-1(4-bromooct-1-ene)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
推奨される供給者
atkchemica
(CAS:33252-28-7)6-chloropyridine-3-carbonitrile

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:33252-28-7)2-chloro-5-cyanopyridine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ












